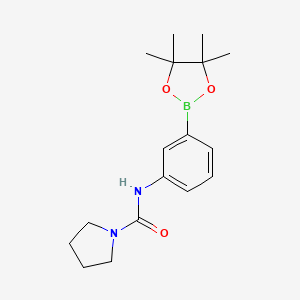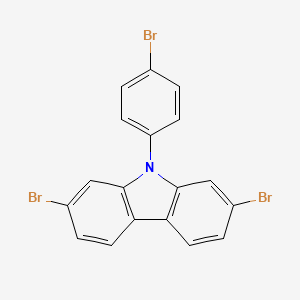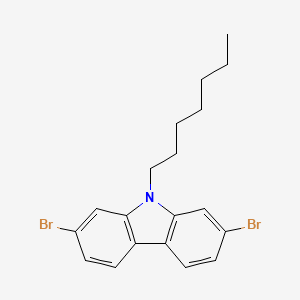![molecular formula C6H7ClN4 B1436129 [1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride CAS No. 1352443-32-3](/img/structure/B1436129.png)
[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride
Übersicht
Beschreibung
“[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride” is a chemical compound with the CAS Number: 1352443-32-3 . It has a molecular weight of 170.6 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A common approach to constructing the [1,2,4]triazolo [4,3-a]pyridine skeleton is the oxidative cyclization of N - (2-pyridyl)amidines . This functional group tolerant and atom-economic method provides facile access to synthetic .Molecular Structure Analysis
The structural and spectroscopic properties of a new triazolopyridine derivative (1,2,4-triazolo [4,3- a ]pyridin-3-amine) are described in this paper . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Ibrahim et al. (2011) focuses on the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, which are chemically related to [1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride. The synthesis involves cyanoacetylation reactions and cyclization processes, highlighting the compound's significance in creating new heterocyclic compounds (Ibrahim et al., 2011).
- Dymińska et al. (2022) describe the structural and spectroscopic properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine. Their research provides insights into its molecular structure and vibrational spectra, which are crucial for understanding the physical and chemical characteristics of the compound (Dymińska et al., 2022).
Applications in Biomedical and Pharmaceutical Research
- Gandikota et al. (2017) discuss the biomedical significance of Pyrolo, Imidazo, and Triazolo pyridines, including [1,2,4]Triazolo[4,3-a]pyridine. These compounds have demonstrated a range of biological activities such as antimicrobial, antiviral, anticonvulsant, and anticancer properties. This study underscores the therapeutic potential of these compounds in various medical applications (Gandikota et al., 2017).
- A study by Kang et al. (2017) explores the use of [1,2,4]-triazolo[4,3-a]-pyridine based bipolar red host materials in organic light-emitting diodes (OLEDs). This research demonstrates the potential of this compound in advanced electronic and photonic applications (Kang et al., 2017).
Material Science and Chemistry
- El-Kurdi et al. (2021) conducted a study on the synthesis of [1,2,4]Triazolo[4,3-a]pyridines using N-Chlorosuccinimide (NCS), emphasizing the compound's utility in material science. This research provides insights into new methods of synthesis and characterization of these compounds (El-Kurdi et al., 2021).
Safety and Hazards
The safety information for “[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
The primary targets of [1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inhibiting the activity of c-Met/VEGFR-2 kinases . This inhibition results in a decrease in cell proliferation and an increase in cell apoptosis . Molecular docking and dynamics simulation studies have shown that this compound can bind to c-Met and VEGFR-2 proteins, similar to the lead compound foretinib .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream signaling pathways that regulate cell growth and survival. This leads to a decrease in cell proliferation and an increase in cell apoptosis .
Pharmacokinetics
The compound’s inhibitory activities towards its targets and its antiproliferative activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . Moreover, it has been shown to inhibit the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Biochemische Analyse
Biochemical Properties
[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to form complexes with rhodium and palladium, which are analyzed using X-ray diffractometry and spectroscopic techniques . These interactions suggest that this compound can act as a ligand, influencing the catalytic properties of these metal complexes. Additionally, the compound’s ability to inhibit enzymes such as myeloperoxidase and HIF prolyl hydrolase highlights its potential in modulating biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has demonstrated significant anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa, with low IC50 values indicating high potency . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit c-Met kinase, a critical player in cell signaling pathways involved in cancer progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with c-Met kinase results in the inhibition of this enzyme, thereby disrupting downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound’s ability to form hydrogen bonds and other non-covalent interactions with target proteins further elucidates its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on target enzymes and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anti-tumor activity . At higher doses, toxic or adverse effects may be observed, including potential damage to non-target tissues and organs . Threshold effects are critical in determining the optimal dosage for therapeutic applications while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and safety profile in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in target tissues are essential for its therapeutic effects . Studies have shown that the compound can cross cellular membranes and reach intracellular targets, where it exerts its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interaction with target proteins and enzymes, thereby modulating its biochemical effects.
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-2-1-3-10-4-8-9-6(5)10;/h1-4H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPUGWUNWQOGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)




